3-(3,4-dimethoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine
Description
3-(3,4-Dimethoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is a pyridazine derivative featuring a 3,4-dimethoxyphenyl substituent at the 3-position and a piperidine-ethylsulfanyl group at the 6-position. This compound combines a heterocyclic pyridazine core with functional groups known to influence pharmacokinetic and pharmacodynamic properties. The 3,4-dimethoxyphenyl moiety enhances lipophilicity and may contribute to receptor binding, while the piperidine-ethylsulfanyl chain could improve solubility and membrane permeability .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-23-17-8-6-15(14-18(17)24-2)16-7-9-19(21-20-16)25-13-12-22-10-4-3-5-11-22/h6-9,14H,3-5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKYAYAABMDKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCCN3CCCCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the 3,4-dimethoxyphenyl group and the 2-piperidin-1-ylethylsulfanyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups attached to the pyridazine ring.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups on the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while reduction reactions may result in the formation of alcohols or amines.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies to understand its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs with 3,4-Dimethoxyphenyl Groups
Curcumin Analogs (Molecules, 2013)
Curcumin derivatives such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) exhibit strong antioxidant activity due to electron-donating methoxy groups. However, the pyridazine core likely reduces conjugation effects, altering redox behavior compared to curcuminoids .
Pyrido-Pyrimidinone Derivatives (European Patent, 2023)
Patented compounds like 2-(3,4-dimethoxyphenyl)-9-ethyl-7-[(8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one share the 3,4-dimethoxyphenyl group but feature fused pyrido-pyrimidinone cores. These compounds are designed for kinase inhibition or GPCR modulation. The target compound’s pyridazine ring, being smaller and less planar, may offer distinct binding modes and metabolic stability compared to bulkier heterocycles .
Pyridazine Derivatives with Sulfanyl Linkers
3-(3-Methoxyphenyl)-6-({[3-(2-Methylphenyl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)pyridazine (F840-0212)
This analog (Mol. Weight: 390.46 g/mol) replaces the 3,4-dimethoxyphenyl group with a 3-methoxyphenyl moiety and substitutes the piperidine-ethyl chain with an oxadiazole-methyl group. The absence of a second methoxy group reduces lipophilicity (predicted logP: ~3.5 vs. The oxadiazole group may confer stronger hydrogen-bonding capacity, influencing target selectivity .
3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-Dimethylphenyl)pyridazine
This derivative demonstrates how substituent positioning affects activity.
Piperidine-Containing Compounds
Piperidine derivatives like F15599 (3-chloro-4-fluorophenyl-(4-fluoro-4-{[(5-methylpyrimidin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone) from utilize piperidine for CNS targeting. The target compound’s piperidine-ethylsulfanyl group lacks the fluorinated aryl groups of F15599, suggesting divergent applications (e.g., peripheral vs. central targets). Piperidine’s basicity (pKa ~10.6) may improve solubility at physiological pH, a shared advantage with the target compound .
Biological Activity
3-(3,4-Dimethoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyridazine core with a dimethoxyphenyl substituent and a piperidinyl ethyl sulfanyl group. This unique structure may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth in certain cancer cell lines.
- Neuroprotective Effects : The presence of the piperidine moiety suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Activity : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfanyl group may interact with enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The piperidine component could modulate neurotransmitter receptors, influencing neuroprotective pathways.
- Oxidative Stress Reduction : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis induction |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Caspase activation |
Neuroprotective Effects
In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss. The proposed mechanism involves modulation of glutamate receptors, leading to decreased excitotoxicity.
Anti-inflammatory Studies
In vitro assays showed that the compound inhibited the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
